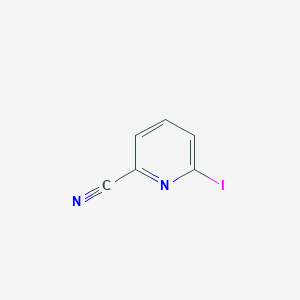

2-Pyridinecarbonitrile, 6-iodo-

Descripción general

Descripción

2-Pyridinecarbonitrile, 6-iodo- is a useful research compound. Its molecular formula is C6H3IN2 and its molecular weight is 230.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyridinecarbonitrile, 6-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarbonitrile, 6-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Research has shown that derivatives of pyridine compounds, including 2-pyridinecarbonitrile, exhibit antitumor properties. For instance, studies on imidazole hybrids containing pyridine scaffolds demonstrated their effectiveness as inhibitors of carbonic anhydrases, which are implicated in tumor growth. These compounds showed selective inhibition against certain cancer cell lines while being non-toxic to normal cells .

Pharmacological Studies:

The pharmacological profile of pyridine derivatives has been extensively studied. Compounds similar to 2-pyridinecarbonitrile have been linked to various biological activities, including anticancer, anti-inflammatory, and analgesic effects. A recent study highlighted the synthesis of new pyrrole derivatives based on pyridine structures that showed promising pharmacological activities .

Organic Synthesis

Synthesis of Intermediates:

2-Pyridinecarbonitrile, 6-iodo- serves as a crucial intermediate for synthesizing various organic compounds. It can be utilized in palladium-catalyzed cross-coupling reactions to produce complex heterocyclic structures. For example, when combined with amines in a one-pot reaction, it yields dipyrido compounds with potential biological activity .

C–H Functionalization:

Recent advancements in synthetic methods have allowed for the C–H functionalization of pyridine derivatives like 2-pyridinecarbonitrile. This method enables the production of substituted ureas and other valuable compounds without the need for solvents or halides, promoting greener chemistry practices .

Agricultural Chemistry

Pesticide Development:

The synthesis of 2-cyanopyridine derivatives, including 2-pyridinecarbonitrile, is vital for developing new pesticides. These compounds serve as intermediates in the production of agrochemicals that can effectively control pests while minimizing environmental impact . The efficient synthesis methods reported also suggest potential for industrial-scale applications.

Data Table: Applications Overview

Case Studies

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of imidazole-based hybrids incorporating pyridine structures. The results indicated that these compounds inhibited tumor growth effectively while maintaining low toxicity to normal cells, demonstrating the therapeutic potential of pyridine derivatives like 2-pyridinecarbonitrile .

Case Study 2: Synthesis Methodology

Researchers developed a solvent-free method for synthesizing pyridine-2-yl substituted ureas through C–H functionalization involving 2-pyridinecarbonitrile. This method not only improved yields but also adhered to green chemistry principles by eliminating harmful solvents .

Propiedades

Fórmula molecular |

C6H3IN2 |

|---|---|

Peso molecular |

230.01 g/mol |

Nombre IUPAC |

6-iodopyridine-2-carbonitrile |

InChI |

InChI=1S/C6H3IN2/c7-6-3-1-2-5(4-8)9-6/h1-3H |

Clave InChI |

LPXMCRHRPUVIDD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1)I)C#N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.